

(R)-(4-Fluorophenyl)oxirane physical properties

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Compound of Interest

Compound Name: (R)-(4-Fluorophenyl)oxirane

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An In-depth Technical Guide to the Physical Properties of **(R)-(4-Fluorophenyl)oxirane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane, a chiral epoxide, is a key building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, quality control, and formulation. This guide provides a comprehensive overview of the core physical properties of **(R)-(4-Fluorophenyl)oxirane**, details the experimental protocols for their determination, and illustrates a relevant synthetic workflow.

Core Physical Properties

The physical characteristics of **(R)-(4-Fluorophenyl)oxirane** are summarized below. It is important to note that some properties are reported for the racemic mixture, 2-(4-Fluorophenyl)oxirane, and are included here as a close reference.

Property	Value	Notes
Molecular Formula	C ₈ H ₇ FO	
Molecular Weight	138.14 g/mol	[3]
Appearance	Light yellow to yellow liquid	[3]
Boiling Point	92 °C at 14 mmHg	For the racemic mixture.
33 °C at 1 mmHg	For the (R)-enantiomer.[2]	
Density	1.167 g/mL at 25 °C	For the racemic mixture.
1.17 g/cm ³	For the (R)-enantiomer.[2]	
Refractive Index (n ²⁰ /D)	1.508	For the racemic mixture.
1.5078	For the (R)-enantiomer.[2]	
Optical Purity	Enantiomeric ratio: ≥99.5:0.5	For commercially available technical grade.
Optical Rotation	Levorotatory [(-)-isomer]	While the levorotatory nature is indicated by product descriptions like "(R)-(-)-2-(4-Fluorophenyl)oxirane", a specific rotation value is not readily available in the surveyed literature.[1]

Experimental Protocols

The determination of the physical properties of **(R)-(4-Fluorophenyl)oxirane** requires precise experimental procedures. Below are detailed methodologies for measuring the key properties.

Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.

- Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.
- Procedure:
 - A small amount of **(R)-(4-Fluorophenyl)oxirane** is placed into the small test tube.
 - The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
 - The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
 - The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.^[4]
 - The temperature is raised slowly until a rapid and continuous stream of bubbles emerges from the capillary tube.
 - The heat source is then removed, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid begins to enter the capillary tube.^[5]
^[6]

Density Determination (Gravimetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

- Apparatus: A volumetric flask of a known volume, and an analytical balance.
- Procedure:
 - An empty, clean, and dry volumetric flask is weighed accurately on the analytical balance.
 - The flask is filled with **(R)-(4-Fluorophenyl)oxirane** up to the calibration mark.
 - The filled flask is weighed again to determine the mass of the liquid.
 - The density is calculated by dividing the mass of the liquid by the volume of the flask.^[7]^[8]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a good indicator of purity.

- Apparatus: Abbe refractometer, a constant temperature water bath, and a sodium D line light source.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of **(R)-(4-Fluorophenyl)oxirane** are placed on the prism of the refractometer.
 - The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath.[\[9\]](#)
 - The light source is turned on, and the refractometer is adjusted until the light and dark fields are sharp and coincide with the crosshairs in the eyepiece.
 - The refractive index is then read from the instrument's scale.[\[10\]](#)

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude of the rotation of plane-polarized light.

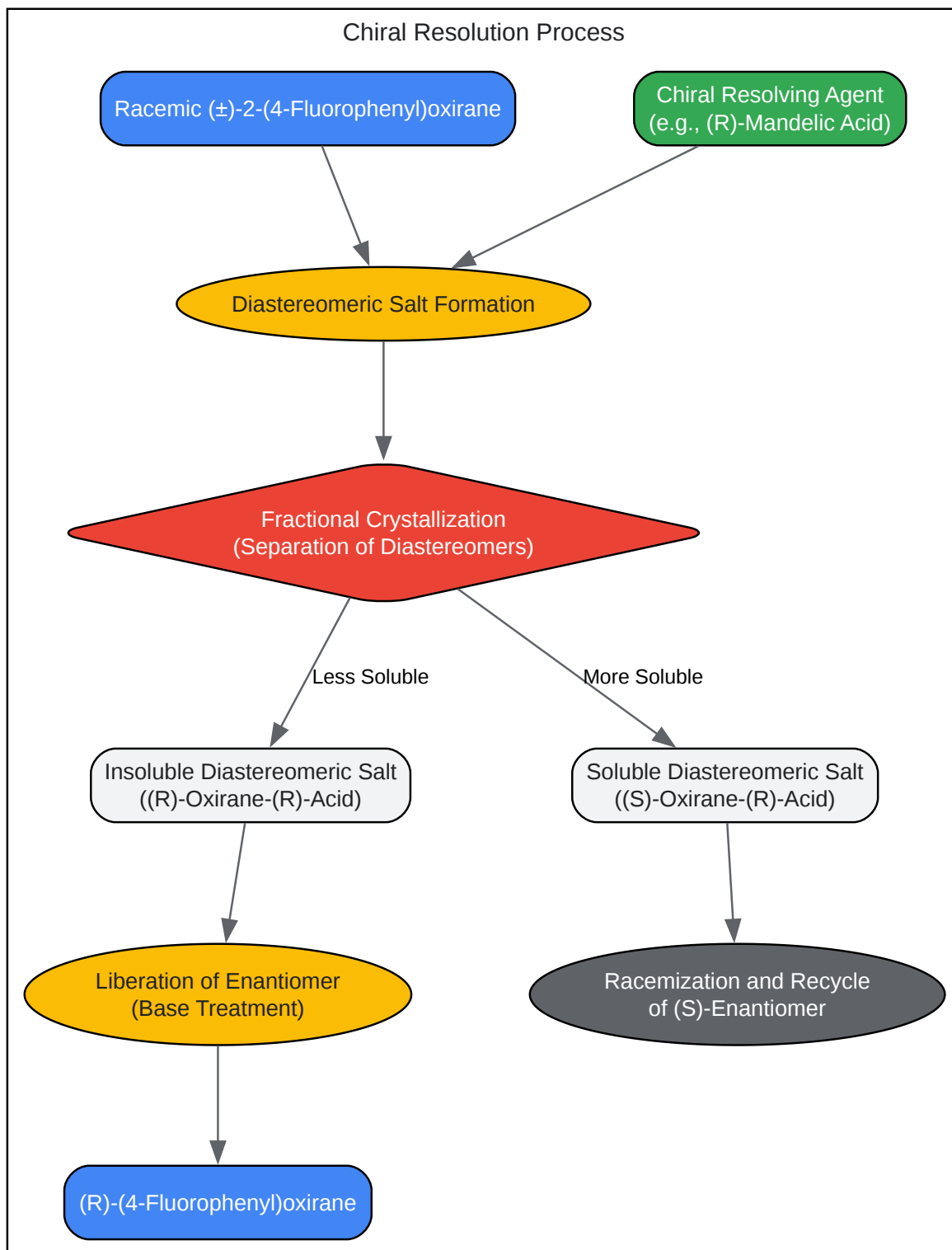
- Apparatus: Polarimeter, a polarized light source (typically a sodium lamp, 589 nm), and a sample cell of a known path length.
- Procedure:
 - The polarimeter is calibrated with a blank solvent.
 - A solution of **(R)-(4-Fluorophenyl)oxirane** of a known concentration is prepared in a suitable achiral solvent.
 - The sample cell is filled with the solution, ensuring no air bubbles are present.

- The cell is placed in the polarimeter, and the observed angle of rotation is measured.[\[11\]](#)
[\[12\]](#)
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
[\[12\]](#)

Workflow Visualization

Chiral Resolution of 2-(4-Fluorophenyl)oxirane

A common method to obtain a single enantiomer like **(R)-(4-Fluorophenyl)oxirane** is through the chiral resolution of the racemic mixture. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.



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